Oxazole, 4,5-diphenyl-2-propyl-

Description

BenchChem offers high-quality Oxazole, 4,5-diphenyl-2-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 4,5-diphenyl-2-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

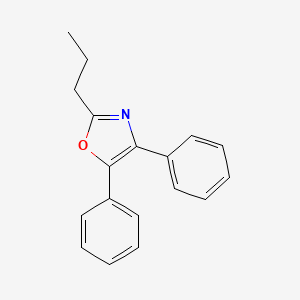

Structure

3D Structure

Properties

CAS No. |

20662-95-7 |

|---|---|

Molecular Formula |

C18H17NO |

Molecular Weight |

263.3 g/mol |

IUPAC Name |

4,5-diphenyl-2-propyl-1,3-oxazole |

InChI |

InChI=1S/C18H17NO/c1-2-9-16-19-17(14-10-5-3-6-11-14)18(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3 |

InChI Key |

WMXSHYISEBGYTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

"Oxazole, 4,5-diphenyl-2-propyl-" basic properties

Topic: Content Type: In-depth Technical Guide / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Scaffold Analysis & Synthetic Utility in Drug Discovery

Executive Summary: The "Anchor-Free" Lipophilic Core

4,5-diphenyl-2-propyloxazole represents a critical structural probe in medicinal chemistry. It is the decarboxylated analog of Oxaprozin (a propionic acid-class NSAID). In drug development, this molecule serves a distinct purpose: it acts as a lipophilic negative control or a hydrophobic spacer scaffold .

By retaining the bulky, lipophilic 4,5-diphenyl moiety but lacking the carboxylic acid "warhead" required for ionic interaction with the cyclooxygenase (COX) Arg120 residue, this molecule allows researchers to isolate the effects of lipophilicity and membrane intercalation from specific enzymatic binding. Furthermore, recent studies in Retinoid X Receptor (RXR) modulation utilize this scaffold to shift selectivity from COX inhibition to nuclear receptor agonism.

Chemical Architecture & Physicochemical Profile[1]

This molecule is characterized by a high degree of lipophilicity and planar aromaticity, which dictates its behavior in biological matrices.

Table 1: Physicochemical Specifications

| Property | Value / Description | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 263.34 g/mol | Fragment-like space |

| Calculated LogP (cLogP) | ~4.8 – 5.2 | High lipophilicity; high BBB permeability potential |

| H-Bond Donors | 0 | Lacks acidic proton (unlike Oxaprozin) |

| H-Bond Acceptors | 2 (N, O in oxazole ring) | Weak interaction potential |

| Topological Polar Surface Area | ~26 Ų | Excellent membrane penetration |

| Fluorescence | Useful as a scintillator or fluorescent tag |

Technical Insight: The removal of the propionic acid group (found in Oxaprozin) increases the cLogP by approximately 1.0–1.5 log units. This drastic shift makes the 2-propyl analog nearly insoluble in aqueous media without surfactant assistance (e.g., DMSO/Tween-80).

Synthetic Methodology

The synthesis of 4,5-diphenyl-2-propyloxazole is best achieved via the Davidson cyclization or a modified Robinson-Gabriel synthesis , utilizing benzoin as the primary building block.

Protocol: Condensation of Benzoin with Butyric Anhydride

This route is preferred for its high yield and avoidance of harsh dehydrating acids that might degrade sensitive substituents.

Reagents:

-

Benzoin (1.0 eq)

-

Butyric Anhydride (1.5 eq) or Butyryl Chloride

-

Ammonium Acetate (5.0 eq)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve Benzoin (10 mmol) in Glacial Acetic Acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add Ammonium Acetate (50 mmol) and Butyric Anhydride (15 mmol) to the solution.

-

Cyclization: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material (Benzoin) will disappear, and a less polar fluorescent spot will appear. -

Quenching: Pour the hot reaction mixture into crushed ice-water (100 mL) with vigorous stirring. The product will precipitate as a gummy solid or oil.

-

Neutralization: Neutralize the aqueous phase with saturated

to remove excess acetic acid. -

Extraction: Extract with Dichloromethane (

mL). Wash organic layer with brine, dry over -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane

5% EtOAc/Hexane).

Visualization: Synthetic Pathway (DOT)

Caption: One-pot cyclocondensation of benzoin to form the oxazole core via an ammonium acetate-mediated pathway.

Structural Biology & SAR: The "Missing Anchor"

Understanding the biological inactivity of this molecule in the context of COX inhibition is as important as understanding the activity of the drug it mimics.

The Pharmacophore Delta

-

Oxaprozin (Active Drug): Contains a carboxylic acid on the C2-alkyl chain. This acid forms a salt bridge with Arg120 and hydrogen bonds with Tyr355 in the COX enzyme channel.

-

2-Propyl Analog (The Topic): The propyl group is sterically similar to the propionic acid chain but is electrically neutral .

-

Result: It can enter the hydrophobic channel (due to the diphenyl motif) but cannot "latch" onto the polar gatekeepers. This typically results in a loss of COX inhibitory potency (

), making it an excellent negative control for specificity assays.

-

Emerging Utility: RXR Agonism

Recent SAR studies indicate that while the acid is required for COX inhibition, the diphenyl-oxazole core is a privileged scaffold for nuclear receptors. Modifications to the 2-propyl chain (e.g., adding rigid linkers) can convert this scaffold into a potent RXR agonist (Retinoid X Receptor), where the lipophilic oxazole mimics the retinoid backbone.

Visualization: SAR Logic (DOT)

Caption: Comparative SAR showing how the C2-substituent dictates the switch between COX inhibition and nuclear receptor targeting.

Analytical Validation Protocols

To verify the identity of the synthesized 2-propyl analog, the following spectral signatures must be confirmed.

A. Proton NMR (

-NMR, 400 MHz,

)

-

Aromatic Region (7.3 – 7.7 ppm): Multiplet integrating to 10 protons (two phenyl rings). The 4,5-substitution usually results in two distinct clusters of aromatic peaks.

-

Alkyl Chain:

-

Triplet (

ppm): -

Multiplet (

ppm): -

Triplet (

ppm): Terminal methyl group. -

Note: The absence of a broad singlet at 10–12 ppm confirms the absence of carboxylic acid (differentiating from Oxaprozin).

-

B. Mass Spectrometry (ESI+)

-

Parent Ion (

): Expected peak at m/z 264.1 . -

Fragmentation: Loss of the propyl chain or cleavage of the oxazole ring (RDA mechanism) may be observed at higher collision energies.

References

-

Meanwell, N. A., et al. (2021). "Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics." Journal of Medicinal Chemistry.

-

PubChem. (2025).[1][2] "Compound Summary: 4,5-Diphenyloxazole." National Library of Medicine.

-

Kakkar, S., & Narasimhan, B. (2019).[3] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry.[3]

-

Uthale, D. A., et al. (2017). "Synthesis and antimicrobial activity of 4,5–diphenyl pyrrole derivatives (Analogous Synthesis)." International Journal of Current Research.

-

Hartree-Fock Studies. (2025).[4] "Theoretical and vibrational studies of 4,5-diphenyl-2-oxazole propionic acid." ResearchGate.[5][4][6]

Sources

- 1. 4,5-Diphenyloxazole | C15H11NO | CID 613498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dimethyl-2-propyloxazole | C8H13NO | CID 104620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"Oxazole, 4,5-diphenyl-2-propyl-" chemical structure and synthesis

The following technical guide details the structure, properties, and synthesis of 4,5-diphenyl-2-propyloxazole , a key heterocyclic intermediate structurally related to the NSAID Oxaprozin .

Structure, Synthesis, and Characterization

Executive Summary

4,5-Diphenyl-2-propyloxazole is a trisubstituted 1,3-oxazole featuring two phenyl rings at the C4 and C5 positions and a propyl chain at the C2 position. It serves as a critical lipophilic scaffold in medicinal chemistry, most notably as the decarboxylated analog or direct precursor to Oxaprozin (Daypro), a non-steroidal anti-inflammatory drug (NSAID).

This guide provides a comprehensive technical workflow for its synthesis, emphasizing the Modified Davidson Cyclization and Robinson-Gabriel strategies. These methods are selected for their operational simplicity, atom economy, and scalability in a research setting.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a central five-membered oxazole ring. The 4,5-diphenyl substitution pattern creates a highly conjugated, planar aromatic system, while the 2-propyl group adds significant lipophilicity and steric bulk, influencing binding affinity in cyclooxygenase (COX) active sites.

| Property | Description |

| Molecular Formula | C₁₈H₁₇NO |

| Molecular Weight | 263.34 g/mol |

| Core Scaffold | 1,3-Oxazole |

| Substituents | C2: Propyl (-CH₂CH₂CH₃)C4: Phenyl (-Ph)C5: Phenyl (-Ph) |

| Physical State | Viscous oil or low-melting solid (approx. mp 35–45 °C)* |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| LogP (Est.) | 4.8 – 5.2 (Highly Lipophilic) |

*Note: While the methyl analog (2-methyl-4,5-diphenyloxazole) melts at ~44°C, the propyl chain increases conformational flexibility, often lowering the melting point compared to shorter alkyl homologs.

Pharmacological Context

This molecule is the propyl analog of Oxaprozin. In Oxaprozin, the C2 substituent is a propionic acid moiety (-CH2CH2COOH). The 2-propyl analog (-CH2CH2CH3) lacks the acidic pharmacophore required for COX inhibition but serves as:

-

A Metabolic Probe: To study non-acidic binding interactions.

-

A Prodrug Precursor: Capable of functionalization at the terminal carbon.

-

A Negative Control: In NSAID screening assays to validate the necessity of the carboxylate group.

Retrosynthetic Analysis

The construction of the oxazole core typically relies on the cyclization of acyclic precursors containing the necessary carbon skeleton and heteroatoms.

Strategic Disconnections

-

Path A (Cyclodehydration): Disconnection of the O1-C2 and N3-C4 bonds leads to an

-acylaminoketone (Robinson-Gabriel precursor). -

Path B (Condensation): Disconnection leads to Benzoin (or Benzil) and a Butyric Acid derivative (Ammonium Acetate method).

Caption: Retrosynthetic map showing the convergence of Benzoin and Butyric acid derivatives toward the target oxazole.

Synthesis Protocols

Method A: Modified Davidson Cyclization (Recommended)

This method is preferred for its "one-pot" potential and the availability of Benzoin. It involves the condensation of benzoin with a carboxylic acid (butyric acid) in the presence of ammonia.

Mechanism:

-

Esterification: Benzoin reacts with butyric acid/anhydride to form benzoin butyrate.

-

Imine Formation: The ketone carbonyl reacts with ammonium acetate to form an imine.

-

Cyclization: Intramolecular attack of the imine nitrogen on the ester carbonyl, followed by dehydration and aromatization.

Reagents

-

Benzoin: 10.0 mmol (2.12 g)

-

Butyric Acid: 40.0 mmol (3.6 mL) [Excess serves as solvent/reactant]

-

Ammonium Acetate: 50.0 mmol (3.85 g)

-

Glacial Acetic Acid: 10 mL (Solvent)

-

Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) - Optional, enhances yield.

Step-by-Step Protocol

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Benzoin (2.12 g), Ammonium Acetate (3.85 g), and Butyric Acid (3.6 mL) to the flask. Add Glacial Acetic Acid (10 mL) to solubilize.[1]

-

Reflux: Heat the mixture to reflux (approx. 118°C) with vigorous stirring. Maintain reflux for 4–6 hours .

-

Monitoring: Check TLC (20% EtOAc/Hexane). Benzoin (

) should disappear; a new less polar spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water. The product may precipitate as a gum or oil.

-

Neutralize carefully with saturated NaHCO₃ solution (gas evolution!) until pH ~7.

-

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers and wash with Brine (50 mL).

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Method B: Robinson-Gabriel Synthesis (High Purity)

This classical route avoids imidazole byproducts by isolating the acyclic amide intermediate first.

-

Step 1 (Amidation): React Desyl amine (2-amino-1,2-diphenylethanone) with Butyryl chloride in DCM/TEA to yield N-(2-oxo-1,2-diphenylethyl)butyramide.

-

Step 2 (Cyclodehydration): Treat the amide with POCl₃ or H₂SO₄ to effect cyclization.

| Parameter | Method A (Davidson) | Method B (Robinson-Gabriel) |

| Starting Material | Benzoin | Desyl Amine |

| Complexity | Low (One-pot) | Medium (Two-step) |

| Yield | 50–70% | 75–85% |

| Atom Economy | Good | Moderate (POCl₃ waste) |

| Primary Impurity | Imidazole derivatives | Uncyclized amide |

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of 4,5-diphenyl-2-propyloxazole via Method A.

Characterization Data (Expected)

Validation of the structure is performed using ¹H NMR and Mass Spectrometry.[2][3][4]

¹H NMR (400 MHz, CDCl₃)

-

Aromatic Region:

7.65–7.55 (m, 4H, ortho-protons of phenyls), 7.40–7.30 (m, 6H, meta/para-protons).-

Note: The two phenyl rings at C4 and C5 are not chemically equivalent but often appear as overlapping multiplets.

-

-

Propyl Chain:

-

2.85 (t,

-

1.88 (sextet,

-

1.05 (t,

-

2.85 (t,

Mass Spectrometry (ESI+)

-

[M+H]⁺: Calculated for C₁₈H₁₈NO⁺: 264.14 m/z .

-

Fragmentation: Loss of propyl chain or CO cleavage may be observed in EI-MS.

Safety & Handling

-

Benzoin: Irritant. Avoid inhalation of dust.

-

Ammonium Acetate: Hygroscopic; store in a desiccator.

-

Glacial Acetic Acid: Corrosive. Work in a fume hood.

-

Oxazole Product: Biological activity is not fully characterized; treat as a potential COX inhibitor/irritant. Wear nitrile gloves and safety glasses.

References

- Synthesis of 2-substituted 4,5-diphenyloxazoles: Source: Pei, W., et al. "Convenient Syntheses of 2-Alkyl(Aryl)-4,5-diphenyloxazoles." Synthesis, 1998(09), 1298-1304.

-

Oxaprozin Structure & Pharmacology

- Source: PubChem Compound Summary for CID 4614, Oxaprozin.

-

URL:[Link]

-

Benzoin Condensation Mechanism

- Source: Organic Chemistry Portal, "Benzoin Condens

-

URL:[Link]

-

Microwave-Assisted Synthesis of Oxazoles

- Source: Lee, J.C., et al. "Synthesis of 2-Substituted 4,5-Diphenyloxazoles under Solvent-Free Microwave Irradiation.

-

URL:[Link]

Sources

"Oxazole, 4,5-diphenyl-2-propyl-" IUPAC name and CAS number

An In-Depth Technical Guide to 2-Propyl-4,5-diphenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a versatile scaffold, found in a multitude of biologically active molecules, from natural products to synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a specific, less-documented derivative: 2-propyl-4,5-diphenyl-1,3-oxazole.

While this particular compound is not extensively cataloged, this guide will leverage the wealth of knowledge on analogous 2,4,5-trisubstituted oxazoles to provide a robust framework for its synthesis, properties, and potential applications. By examining established principles and methodologies, we aim to equip researchers with the foundational knowledge to explore this and similar novel chemical entities.

PART 1: Nomenclature and Identification

A precise understanding of a molecule's identity is paramount for any scientific investigation. This section details the systematic naming and fundamental properties of the target compound.

IUPAC Name and CAS Number

The systematic IUPAC name for the compound with a propyl group at the 2-position and two phenyl groups at the 4- and 5-positions of the oxazole ring is 2-propyl-4,5-diphenyl-1,3-oxazole .

A comprehensive search of major chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS Registry Number for this compound. This indicates that 2-propyl-4,5-diphenyl-1,3-oxazole is likely a novel or not widely studied compound.

Molecular Structure and Basic Properties

-

Molecular Formula: C₁₈H₁₇NO

-

Molecular Weight: 263.34 g/mol

-

Structure:

A 2D representation of 2-propyl-4,5-diphenyl-1,3-oxazole.

PART 2: Synthesis of the Oxazole Core

The construction of the 2,4,5-trisubstituted oxazole core can be achieved through several reliable synthetic methodologies.[1] Given the lack of a specific documented synthesis for 2-propyl-4,5-diphenyl-1,3-oxazole, this section details the most probable and versatile routes based on established literature for analogous structures.

The Robinson-Gabriel Synthesis

One of the most classical and robust methods for preparing 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis.[3] This method involves the cyclodehydration of a 2-acylamino-ketone precursor. For the synthesis of our target molecule, the required precursor would be N-(1,2-diphenyl-2-oxoethyl)butanamide.

Proposed Synthetic Workflow:

Workflow for the Robinson-Gabriel Synthesis.

Causality in Experimental Choices: The choice of a strong dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide is critical to facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the intermediate and drive the equilibrium towards the product.

Experimental Protocol: Robinson-Gabriel Synthesis (Hypothetical)

-

Synthesis of the Precursor (N-(1,2-diphenyl-2-oxoethyl)butanamide):

-

To a solution of 2-amino-1,2-diphenylethan-1-one (desylamine) (1 equivalent) in a suitable solvent like dichloromethane or pyridine, add butanoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone precursor. Purification can be achieved by recrystallization or column chromatography.

-

-

Cyclodehydration to form 2-Propyl-4,5-diphenyl-1,3-oxazole:

-

To the purified N-(1,2-diphenyl-2-oxoethyl)butanamide (1 equivalent), add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.[4]

-

Heat the mixture gently (e.g., 80-100 °C) for 1-3 hours, monitoring by TLC.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[4]

-

The Van Leusen Oxazole Synthesis

Another powerful method for oxazole synthesis is the Van Leusen reaction, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[5][6] While the classic Van Leusen synthesis yields 5-substituted oxazoles, variations exist for the synthesis of 4,5-disubstituted oxazoles, often in a one-pot manner using an aldehyde, an aliphatic halide, and TosMIC in the presence of a base.[7][8]

PART 3: Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of experimental data for 2-propyl-4,5-diphenyl-1,3-oxazole, the following properties are predicted based on data from analogous compounds such as 2,5-diphenyloxazole (PPO) and other substituted diphenyloxazoles.[9][10][11]

| Property | Predicted Value / Characteristics | Rationale / Comparison |

| Appearance | White to off-white crystalline solid | Similar to 2,5-diphenyloxazole.[9] |

| Melting Point | Lower than 2,5-diphenyloxazole (70-72 °C) | The flexible propyl chain may disrupt crystal packing. |

| Solubility | Soluble in common organic solvents (e.g., Toluene, Dichloromethane, Acetone) | Expected based on the aromatic and aliphatic nature of the molecule. |

| ¹H NMR (CDCl₃) | δ 7.2-8.2 (m, 10H, Ar-H), δ 2.8-3.0 (t, 2H, -CH₂-), δ 1.8-2.0 (m, 2H, -CH₂-), δ 0.9-1.1 (t, 3H, -CH₃) | Based on characteristic shifts for phenyl and propyl groups.[11] |

| ¹³C NMR (CDCl₃) | δ 160-165 (C=N), δ 125-150 (Ar-C), δ 30-35 (-CH₂-), δ 20-25 (-CH₂-), δ 10-15 (-CH₃) | Predicted chemical shifts for the oxazole and substituent carbons.[11] |

| Mass Spec (EI) | M⁺ at m/z 263. Likely fragmentation includes loss of the propyl group. | Based on the calculated molecular weight. |

| UV-Vis Abs (λmax) | ~300-320 nm | Similar to the absorption of the diphenyloxazole chromophore.[12] |

| Fluorescence (λem) | ~360-380 nm | Diphenyloxazole derivatives are known to be highly fluorescent.[9] |

PART 4: Potential Applications in Research and Drug Development

The oxazole scaffold is a privileged structure in several scientific domains.[13] The introduction of a propyl group at the 2-position and phenyl groups at the 4- and 5-positions suggests a range of potential applications for 2-propyl-4,5-diphenyl-1,3-oxazole.

Potential Application Areas for the Diphenyloxazole Scaffold.

Medicinal Chemistry

The oxazole nucleus is a key component in numerous compounds with diverse pharmacological activities.[14]

-

Anticancer Agents: Many oxazole derivatives have demonstrated potent anticancer activity.[2][15] The planar aromatic system can facilitate interactions with biological targets like enzymes and receptors.

-

Anti-inflammatory and Analgesic Properties: The oxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antifungal Activity: Substituted oxazoles have shown promise as antibacterial and antifungal agents, offering a potential scaffold for the development of new therapeutics to combat resistant strains.[16]

Fluorescent Probes and Scintillators

Diphenyloxazole derivatives are renowned for their strong fluorescence.[9]

-

Fluorescent Probes: These molecules can serve as fluorescent probes for studying biological systems. For instance, some oxazole derivatives act as DNA intercalators, with their fluorescence properties changing upon binding, which can be used for detection and imaging.[17][18][19]

-

Scintillators: 2,5-Diphenyloxazole (PPO) is a well-known primary scintillator used in radiation detectors. It efficiently converts the energy from ionizing radiation into UV light, which is then often shifted to the visible range by a secondary scintillator. It is plausible that 2-propyl-4,5-diphenyl-1,3-oxazole would also exhibit scintillation properties.

Materials Science

The photophysical properties of diphenyloxazole derivatives make them attractive for applications in materials science.

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of these compounds suggests their potential use as emitter or host materials in OLEDs.[20][21][22]

PART 5: Conclusion and Future Directions

While 2-propyl-4,5-diphenyl-1,3-oxazole remains a largely unexplored molecule, its structural similarity to well-characterized diphenyloxazole derivatives provides a strong foundation for predicting its synthesis, properties, and potential applications. The synthetic routes outlined in this guide, particularly the Robinson-Gabriel synthesis, offer a clear path for its preparation in the laboratory.

Future research should focus on the actual synthesis and characterization of this compound to validate the predicted properties. Subsequent investigations into its photophysical characteristics could confirm its utility as a fluorophore or scintillator. Furthermore, screening for biological activity could uncover novel therapeutic potential, adding to the rich and diverse pharmacology of the oxazole family. This technical guide serves as a starting point for researchers and scientists to embark on the exploration of this and other novel substituted oxazoles.

References

A numbered list of all sources cited in the text will be provided here.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijmpr.in [ijmpr.in]

- 3. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. nbinno.com [nbinno.com]

- 10. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]

- 18. biori.periodikos.com.br [biori.periodikos.com.br]

- 19. Interaction of Oxazole Yellow Dyes with DNA Studied with Hybrid Optical Tweezers and Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pyrene-Oxadiazoles for Organic Light-Emitting Diodes: Triplet to Singlet Energy Transfer and Role of Hole-Injection/Hole-Blocking Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

"Oxazole, 4,5-diphenyl-2-propyl-" literature review and background

An In-depth Technical Guide to 2-Propyl-4,5-diphenyl-oxazole: Synthesis, Characterization, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The oxazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of 2-propyl-4,5-diphenyl-oxazole, a specific derivative with significant research interest. We will delve into the primary synthetic methodologies for its creation, its anticipated physicochemical and spectroscopic characteristics, and the vast therapeutic potential suggested by the activities of analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular scaffold.

Introduction: The Significance of the Oxazole Scaffold

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[3][4] The versatility of the oxazole ring allows it to interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions.[3] Consequently, oxazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5][6] The substituents on the oxazole core play a crucial role in determining the specific biological activity.[4] The focus of this guide, 2-propyl-4,5-diphenyl-oxazole, combines the stable 4,5-diphenyl-oxazole core with a 2-propyl group, a feature that can influence its lipophilicity and binding interactions with target proteins.

Synthetic Strategies for 2-Propyl-4,5-diphenyl-oxazole

The synthesis of polysubstituted oxazoles can be achieved through several established methods. For the specific case of 2-propyl-4,5-diphenyl-oxazole, the Robinson-Gabriel synthesis and the Van Leusen reaction are two of the most powerful and versatile approaches.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles, first described in 1909 and 1910.[1][7][8] This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][7]

Causality Behind Experimental Choices: The choice of a strong dehydrating agent is critical for promoting the cyclization and subsequent dehydration to form the aromatic oxazole ring. Polyphosphoric acid (PPA) is often employed due to its high efficacy in this transformation.[1] The starting 2-acylamino-ketone can be readily prepared from benzoin and butanoyl chloride.

Experimental Protocol: Synthesis of 2-Propyl-4,5-diphenyl-oxazole via Robinson-Gabriel Synthesis

Step 1: Synthesis of 2-(butanoylamino)-1,2-diphenylethan-1-one (Acylamino-ketone precursor)

-

To a solution of benzoin (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents).

-

Cool the mixture in an ice bath and slowly add butanoyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 2-(butanoylamino)-1,2-diphenylethan-1-one.

Step 2: Cyclodehydration to form 2-Propyl-4,5-diphenyl-oxazole

-

Mix the 2-(butanoylamino)-1,2-diphenylethan-1-one (1 equivalent) with polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate).[1]

-

Heat the mixture to approximately 160°C for 2-3 hours.[1]

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to afford 2-propyl-4,5-diphenyl-oxazole.

Diagram: Robinson-Gabriel Synthesis Workflow

Caption: Workflow for the Robinson-Gabriel synthesis of 2-propyl-4,5-diphenyl-oxazole.

The Van Leusen Reaction

The Van Leusen reaction, developed in 1972, provides an alternative and highly versatile route to oxazoles.[3] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[3][9] For the synthesis of 4,5-disubstituted oxazoles, a one-pot approach involving an aldehyde and an aliphatic halide can be employed.[9]

Causality Behind Experimental Choices: The Van Leusen reaction proceeds through a series of base-mediated steps, including deprotonation of TosMIC, nucleophilic attack on an aldehyde, cyclization, and elimination.[9][10] The choice of base and solvent can influence the reaction efficiency. Ionic liquids have been shown to be effective media for this reaction, offering high yields and a broad substrate scope.[3]

Experimental Protocol: Synthesis of 2-Propyl-4,5-diphenyl-oxazole via a Modified Van Leusen Approach

While the direct one-pot synthesis of a 2-propyl derivative is less common, a plausible two-step modification can be envisioned. A more direct route for a 4,5-disubstituted oxazole involves the reaction of TosMIC with an aldehyde.[9]

Step 1: Reaction of TosMIC with Benzaldehyde

-

In a suitable reaction vessel, combine benzaldehyde (1 equivalent), TosMIC (1 equivalent), and a base such as potassium carbonate (2 equivalents) in a solvent like methanol.

-

Stir the reaction at room temperature, monitoring by TLC until the formation of the 5-phenyl-oxazole intermediate is complete.

Step 2: Subsequent Functionalization (Conceptual)

Further elaboration to introduce the second phenyl and the propyl groups would require a multi-step sequence and is less direct than the Robinson-Gabriel approach for this specific target molecule. Therefore, the Robinson-Gabriel synthesis is the more direct and recommended route.

Caption: Proposed mechanism of anticancer activity for 4,5-diphenyloxazole derivatives.

Anti-inflammatory and Analgesic Properties

The oxazole moiety is also found in compounds with anti-inflammatory and analgesic properties. [2][11]For instance, the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features a 2,5-diphenyloxazole core. [12]This suggests that 2-propyl-4,5-diphenyl-oxazole could also possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.

Other Potential Applications

The diverse biological activities of oxazoles extend to antimicrobial, antifungal, and antiviral properties. [2][5][13]Furthermore, diaryloxazoles are known for their fluorescence properties and have applications as scintillators and optical brightening agents. [6][14]

Conclusion

2-Propyl-4,5-diphenyl-oxazole represents a promising, yet underexplored, derivative within the pharmacologically significant oxazole family. Its synthesis is readily achievable through established methods like the Robinson-Gabriel synthesis. Based on the extensive research on analogous compounds, it is anticipated to possess valuable biological properties, particularly as an anticancer and anti-inflammatory agent. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- BenchChem. (2025).

- Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia.

- BenchChem. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Benchchem.

- Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1564.

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic-chemistry.org.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic-chemistry.org.

- Wikipedia. (2023). Van Leusen reaction. In Wikipedia.

- SynArchive. (n.d.). Robinson-Gabriel Synthesis.

- ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts.

- Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 13, 2476-2484.

- Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110.

- BenchChem. (2025).

- PMC. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Sciences, 23(4), 266-274.

- RJPT. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 5(11), 1393-1403.

- Semantic Scholar. (n.d.). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review.

- PMC. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Sciences, 23(4), 266-274.

- PubChem. (n.d.). Oxazole, 2-methyl-4,5-diphenyl-.

- PMC. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 10(1), 2-10.

- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver....

- BenchChem. (2025). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. Benchchem.

- MilliporeSigma. (2026). Understanding the Properties and Synthesis of 2,5-Diphenyloxazole.

- BenchChem. (2025). Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry: A Detailed Overview. Benchchem.

- The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. (2021). Investigation of Theoretical and Experimentical Properties of 2-[3-(n- Propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-.

- International Journal of Pharmaceutical Sciences Review and Research. (2014).

- ChemicalBook. (n.d.). 2,4-DIPHENYLOXAZOLE(838-41-5) 1H NMR spectrum.

- Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole deriv

- MDPI. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 29(17), 4095.

- MDPI. (2025).

- OMLC. (n.d.). 2,5-Diphenyloxazole, [PPO]. Oregon Medical Laser Center.

- MilliporeSigma. (n.d.).

- ResearchGate. (n.d.). Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity.

- BenchChem. (n.d.).

- ResearchGate. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(4), 219-245.

- PMC. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3934-3953.

- Indian Academy of Sciences. (1989). Phototransformations of 4,5-diphenylisoxazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(6), 497-500.

- Biological and Molecular Chemistry. (n.d.). Investigation and Application of 2-(Benzyloxy)

- PubChem. (n.d.). 4,5-Diphenyloxazole.

- NIST. (n.d.). Oxazole, 2,5-diphenyl-. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. benchchem.com [benchchem.com]

- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 11. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent [biolmolchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rjstonline.com [rjstonline.com]

- 14. nbinno.com [nbinno.com]

The 4,5-Diphenyloxazole Scaffold: A Technical Guide for Advanced Research and Development

Abstract

The 4,5-diphenyloxazole core is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines. Its unique combination of a rigid, planar structure, and tunable electronic properties has established it as a versatile scaffold in medicinal chemistry, a robust component in materials science, and a sensitive fluorophore in bio-imaging. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 4,5-diphenyloxazole core, focusing on its synthesis, functionalization, and key applications. We will delve into the mechanistic underpinnings of established synthetic protocols, offer field-proven insights into experimental choices, and present detailed methodologies for its application. This guide is designed to serve as a practical and authoritative resource for harnessing the full potential of this remarkable scaffold.

Introduction to the 4,5-Diphenyloxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a cornerstone of modern organic chemistry.[1] When substituted with phenyl groups at the 4 and 5 positions, the resulting 4,5-diphenyloxazole scaffold (Figure 1) exhibits a unique confluence of properties that make it particularly attractive for a range of applications.

Figure 1. The core structure of 4,5-diphenyloxazole.[2]

The two phenyl rings contribute to the molecule's hydrophobicity and potential for π-π stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors.[3][4] Furthermore, the extended π-conjugation across the scaffold imparts favorable photophysical properties, leading to its use in fluorescent probes and organic electronics.[5]

This guide will explore the primary synthetic routes to this scaffold, providing detailed protocols and mechanistic insights. Subsequently, we will examine its prominent roles in drug discovery, as a building block for fluorescent probes, and in the development of advanced organic materials.

Synthesis of the 4,5-Diphenyloxazole Core: A Tale of Two Name Reactions

The construction of the 4,5-diphenyloxazole scaffold is predominantly achieved through two classical and highly versatile name reactions: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The choice between these methods is often dictated by the availability of starting materials and the desired substitution pattern.

The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones

The Robinson-Gabriel synthesis, first described in the early 20th century, is a robust method for the formation of oxazoles via the cyclodehydration of an α-acylamino ketone precursor.[6] This reaction is typically promoted by strong dehydrating agents.[6]

The key precursor for the synthesis of a 2-substituted-4,5-diphenyloxazole is a 2-acylamino-1,2-diphenylethanone. This intermediate is commonly prepared by the acylation of 2-amino-1,2-diphenylethanone, which can be derived from benzoin.

The mechanism of the Robinson-Gabriel synthesis proceeds through several key steps, as illustrated below. The choice of dehydrating agent is critical and can influence reaction times, yields, and compatibility with sensitive functional groups.

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Choice of Dehydrating Agent:

-

Concentrated Sulfuric Acid (H₂SO₄): The traditional and often most cost-effective choice. However, its harshness can lead to the decomposition of sensitive substrates.[7]

-

Polyphosphoric Acid (PPA): A viscous and effective dehydrating agent that often gives higher yields than sulfuric acid.[8]

-

Phosphorus Pentoxide (P₂O₅) and Phosphoryl Chloride (POCl₃): Powerful dehydrating agents, but can be difficult to handle.[6]

-

Trifluoroacetic Anhydride (TFAA): A milder alternative, particularly useful in solid-phase synthesis.[6]

-

Triphenylphosphine (PPh₃) and Iodine (I₂): A much milder system suitable for substrates that are unstable in strong acids.[6]

The selection of the dehydrating agent should be based on the stability of the starting material and the desired reaction conditions. For robust substrates, sulfuric acid or PPA are often sufficient, while for more delicate molecules, milder reagents like TFAA or PPh₃/I₂ are preferable.

This protocol details the synthesis of 2-methyl-4,5-diphenyloxazole, a representative example of the Robinson-Gabriel synthesis.

Step A: Synthesis of 2-Acetamido-1,2-diphenylethanone

-

To a solution of 2-amino-1,2-diphenylethanone hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1,2-diphenylethanone, which can often be used in the next step without further purification.

Step B: Cyclodehydration to 2-Methyl-4,5-diphenyloxazole

-

To the crude 2-acetamido-1,2-diphenylethanone (1 equivalent) in a round-bottom flask, add polyphosphoric acid (10-20 times the weight of the substrate).

-

Heat the mixture to 160 °C with stirring for 2 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 2-methyl-4,5-diphenyloxazole.

The Van Leusen Oxazole Synthesis: A Convergent Approach

The Van Leusen oxazole synthesis, developed in 1972, is a powerful and convergent method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[8] A key advantage of this reaction is its ability to be adapted for the one-pot synthesis of 4,5-disubstituted oxazoles.[1][9]

The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the oxazole. For 4,5-disubstituted oxazoles, an initial alkylation of TosMIC is performed.

Caption: Mechanism of the Van Leusen Synthesis for 4,5-Disubstituted Oxazoles.

Choice of Base and Solvent:

-

Potassium Carbonate (K₂CO₃): A commonly used and effective base for this transformation.[1]

-

Potassium Phosphate (K₃PO₄): Can also be employed, particularly in microwave-assisted protocols.[10]

-

Methanol/Isopropanol: Standard alcoholic solvents for this reaction.

-

Ionic Liquids (e.g., [bmim]Br): Offer a "green" alternative, allowing for easy recovery and reuse of the solvent, and often lead to high yields.[11][12] The use of ionic liquids simplifies the workup and aligns with principles of sustainable chemistry.

This protocol details an efficient and environmentally friendly one-pot synthesis of a 4,5-disubstituted oxazole.[11]

Materials:

-

Tosylmethyl isocyanide (TosMIC)

-

1-Bromobutane

-

Benzaldehyde

-

Potassium carbonate (K₂CO₃)

-

1-Butyl-3-methylimidazolium bromide ([bmim]Br)

-

Diethyl ether

-

Water

Procedure:

-

To a mixture of TosMIC (1.0 mmol) and K₂CO₃ (3.0 mmol) in [bmim]Br (2.5 mL), add 1-bromobutane (1.5 mmol).

-

Stir the mixture vigorously at room temperature for 12 hours, monitoring the alkylation by TLC until the TosMIC is consumed.

-

Add benzaldehyde (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 10 hours.

-

Upon completion, pour the reaction mixture into water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-butyl-5-phenyloxazole.

Table 1: Comparison of Yields for One-Pot Van Leusen Synthesis in [bmim]Br [11]

| Entry | Aliphatic Halide (R¹-X) | Aldehyde (R²-CHO) | Product | Yield (%) |

| 1 | 1-Bromobutane | Benzaldehyde | 4-Butyl-5-phenyloxazole | 92 |

| 2 | 1-Bromobutane | 4-Chlorobenzaldehyde | 4-Butyl-5-(4-chlorophenyl)oxazole | 95 |

| 3 | 1-Bromobutane | 4-Methylbenzaldehyde | 4-Butyl-5-(p-tolyl)oxazole | 90 |

| 4 | 1-Bromobutane | 4-Fluorobenzaldehyde | 4-Butyl-5-(4-fluorophenyl)oxazole | 94 |

| 5 | Benzyl bromide | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 87 |

Applications in Medicinal Chemistry

The 4,5-diphenyloxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Its rigid structure provides a well-defined orientation for substituents to interact with biological targets, making it an excellent scaffold for structure-based drug design.

Cyclooxygenase-2 (COX-2) Inhibitors

A significant area of interest for 4,5-diaryloxazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[4] The selectivity for COX-2 over the COX-1 isoform is crucial for reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13]

Structure-Activity Relationship (SAR) Insights:

-

A key pharmacophoric feature for COX-2 selectivity in this class of compounds is the presence of a methylsulfonyl (SO₂Me) or sulfonamido (SO₂NH₂) group on one of the phenyl rings.[4] This group is thought to interact with a secondary pocket in the COX-2 active site that is not present in COX-1.

-

Substitution at the 2-position of the oxazole ring with a trifluoromethyl group has been shown to enhance potency.[4]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 4,5-Diaryloxazoles [14]

| Compound | R¹ (at C4-phenyl) | R² (at C5-phenyl) | R³ (at C2-oxazole) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 13j | H | SO₂Me | Me | 258 | 0.004 | 64500 |

| 13k | F | SO₂Me | Me | >100 | 0.0316 | >3164 |

IC₅₀ values represent the concentration required for 50% inhibition.

The remarkable potency and selectivity of compounds like 13j underscore the potential of the 4,5-diphenyloxazole scaffold in designing next-generation anti-inflammatory agents.

Kinase Inhibitors

The 4,5-diphenyloxazole core has also been explored as a scaffold for the development of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology.

Caption: Competitive inhibition of a kinase by a 4,5-diphenyloxazole derivative.

Systematic structural modifications of the 4,5-diphenyloxazole scaffold have led to the identification of potent inhibitors of various kinases. For example, derivatives of this scaffold have shown promising activity against p38 MAP kinase (MAPK11), a potential therapeutic target for Huntington's disease.[15]

Table 3: MAPK11 Inhibitory Activity of Dibenzocycloheptanone Derivatives [15]

| Compound | IC₅₀ (nM) |

| 12a | 19.2 |

| 13a | 6.40 |

| 13b | 4.20 |

These findings highlight the utility of the 4,5-diphenyloxazole core as a template for generating potent and selective kinase inhibitors.

Applications as Fluorescent Probes for Cellular Imaging

The inherent fluorescence of the 4,5-diphenyloxazole scaffold makes it an excellent platform for the development of fluorescent probes for live-cell imaging.[5] The hydrophobic nature of the diphenyl substitution pattern promotes partitioning into lipid-rich environments, such as cellular membranes and lipid droplets.

Design Principles for Fluorescent Probes

The photophysical properties of 4,5-diphenyloxazole derivatives can be fine-tuned by introducing various substituents. For instance, the addition of a methylthio group can modulate the excitation and emission wavelengths.[5]

Table 4: Estimated Photophysical Properties of a 4,5-Diphenyloxazole-based Probe [5]

| Property | Estimated Value |

| Excitation Maximum (λex) | ~310 - 320 nm |

| Emission Maximum (λem) | ~390 - 400 nm |

| Molar Extinction Coefficient (ε) | ~30,000 - 40,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.8 - 1.0 |

Experimental Protocol: Live-Cell Staining of Lipid Droplets

This protocol provides a general framework for using a 4,5-diphenyloxazole-based fluorescent probe to visualize lipid droplets in living cells. Optimization for specific cell types and experimental conditions is recommended.

Caption: General workflow for live-cell imaging with a fluorescent probe.

Materials:

-

Live cells cultured on coverslips

-

4,5-Diphenyloxazole-based fluorescent probe (e.g., 2-(Methylthio)-4,5-diphenyloxazole) stock solution in DMSO

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Mounting medium

Procedure:

-

Prepare Staining Solution: Dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.5-5 µM.

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with a suitable filter set for the probe's excitation and emission wavelengths.

Troubleshooting:

-

Low Signal: Increase the probe concentration or incubation time.

-

High Background: Decrease the probe concentration or incubation time and ensure thorough washing.

-

Phototoxicity: Use the lowest possible probe concentration and excitation light intensity.[16]

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yield and good thermal stability of 4,5-diphenyloxazole derivatives make them promising candidates for use as emitters in organic light-emitting diodes (OLEDs). OLEDs are a key technology for next-generation displays and solid-state lighting.[17]

The performance of an OLED is often characterized by its external quantum efficiency (EQE), which is the ratio of the number of photons emitted from the device to the number of electrons injected.[17] The design of the emitter molecule is critical for achieving high EQE.

While specific performance data for OLEDs based solely on the 4,5-diphenyloxazole core are not extensively documented in readily available literature, the broader class of oxazole and diphenyloxazole derivatives are known to be effective blue emitters. The development of efficient and stable deep-blue emitters remains a significant challenge in OLED technology, and the 4,5-diphenyloxazole scaffold represents a promising platform for addressing this challenge.

Conclusion and Future Perspectives

The 4,5-diphenyloxazole scaffold has proven to be a remarkably versatile and valuable core in both the life sciences and materials science. Its straightforward synthesis via established methods like the Robinson-Gabriel and Van Leusen reactions allows for the facile generation of diverse libraries of compounds. In medicinal chemistry, this scaffold continues to yield potent and selective inhibitors of important therapeutic targets, with significant potential for the development of new anti-inflammatory and anti-cancer agents. As a fluorescent probe, its favorable photophysical properties and affinity for lipidic environments provide a powerful tool for cellular imaging.

Future research in this area will likely focus on several key directions. In drug discovery, the application of computational modeling and machine learning will undoubtedly accelerate the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. For fluorescent probes, the development of derivatives with longer emission wavelengths (in the red and near-infrared regions) will enable deeper tissue imaging with reduced background fluorescence. In materials science, the rational design of novel 4,5-diphenyloxazole-based emitters with enhanced stability and efficiency will be crucial for the advancement of blue OLED technology. The continued exploration of this privileged scaffold is certain to unlock new and exciting opportunities across the scientific landscape.

References

- BenchChem. (2025). Application Notes and Protocols for 2-(Methylthio)-4,5-diphenyloxazole in Fluorescence Microscopy.

- BenchChem. (2025). Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols.

- Choudhry, S. S., Mehmood, H., Akhtar, T., Haroon, M., & Sajid, Z. (2025). Design, Synthesis, and In Silico Molecular Docking Studies of Adamantanyl Hydrazinylthiazoles as Potential Antidiabetic Agents. Chemistry & Biodiversity.

- Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500–504.

- Shaikh, R., & Siddiqui, H. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-284.

- Rashamuse, K., & van Otterlo, W. A. L. (2020). MW-assisted van Leusen synthesis of 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles and 5-aryl-1,3-oxazoles. Molecules, 25(1), 195.

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

- Talley, J. J., Bertenshaw, S. R., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., Norman, B. H., Rogier, Jr., D. J., Zwwifel, B. S., & Seibert, K. (1999). 4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2). Medicinal Research Reviews, 19(3), 199–208.

- Cunha, C., Pinto, A., Galvão, A., & Seixas de Melo, J. S. (2022). Aggregation-Induced Emission with Alkynylcoumarin Dinuclear Gold(I) Complexes: Photophysical, Dynamic Light Scattering, and Time-Dependent Density Functional Theory Studies. Inorganic Chemistry, 61(17), 6484–6497.

- Knaus, E. E., & Kumar, P. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry, 44(18), 2943–2951.

- Ali, A., Shah, M. R., & Khan, K. M. (2022). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Molecules, 27(19), 6533.

- Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.

-

Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

-

Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.

- Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(34), 3914–3936.

- BenchChem. (2025). Side reactions in the Robinson-Gabriel synthesis of oxazoles.

- Mbugua, S., & Chibale, K. (2023). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal.

- Li, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 133.

-

Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

-

Sciforum. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.

- Haidar, S., et al. (2020). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 25(11), 2568.

- Harianie, L., et al. (2021). Synthesis of 1,2-Di(phenyl)ethan-1,2-dione through Oxidation of 2-Hydroxy-1,2-Dipheniletanone by using Copper(II) Citrate. Oriental Journal of Chemistry, 37(4), 896-901.

-

Resch-Genger, U., & Rurack, K. (n.d.). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Retrieved from [Link]

- Wang, Y., et al. (2020). OLED performance. (a) External EL quantum efficiency as a function of... [Image].

- Kim, K.-H., et al. (2019). (A and D) Device architecture. (B and E) External quantum efficiency–luminance spectra of doped OLEDs and HF OLEDs. Inset in (B) and (E) [Image].

-

PubChem. (n.d.). 4,5-Diphenyloxazole. Retrieved from [Link]

- Almansa, C., et al. (2003). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463–3475.

- Bhakta, A., & Ahmed, N. (2025).

- Karpenko, I. A., et al. (2018). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Journal of Photochemistry and Photobiology A: Chemistry, 364, 554-562.

- Jiang, H., et al. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine.

- Tsuboi, T. (Ed.). (2020). Special Issue : Enhancement Strategies for High External Quantum Efficiency of Organic Light Emitting Diodes (OLEDs) and the Analyses. MDPI.

-

Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

- Tavgeniene, D., et al. (2025).

- Butkevich, E., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.

- Nikić, I., et al. (2019). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv.

- Almansa, C., et al. (2003). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463-3475.

- Goldman, R. D., & Spector, D. L. (Eds.). (2005). Live cell imaging: A laboratory manual.

-

Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

- Ros, A., & Díez-Dacal, B. (2021). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Molecules, 26(11), 3169.

Sources

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]

- 16. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 4,5-Diphenyl-2-propyloxazole via Oxidative Cyclocondensation

Abstract & Introduction

Oxazoles are critical pharmacophores in medicinal chemistry, serving as key structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and fluorescent probes. This application note details the synthesis of 4,5-diphenyl-2-propyloxazole utilizing benzoin and propionaldehyde as primary building blocks.

Unlike the classic Robinson-Gabriel synthesis (which requires pre-formed

Chemical Mechanism & Reaction Pathway

The transformation proceeds through a multi-step cascade: imine formation, condensation, cyclization, and finally, oxidative dehydrogenation.

Reaction Scheme

The overall stoichiometry involves the condensation of benzoin (1) with propionaldehyde (2) and ammonia (generated in situ), followed by the loss of water and hydrogen.

Equation:

Mechanistic Flow (DOT Visualization)

The following diagram illustrates the critical transition from the unstable hydroxy-oxazoline intermediate to the stable aromatic product.

Figure 1: Mechanistic pathway highlighting the oxidative dehydrogenation step required when starting from benzoin (hydroxyketone) rather than benzil (diketone).

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Benzoin | 212.24 | 1.0 | Substrate (C4, C5 source) |

| Propionaldehyde | 58.08 | 1.5 | Substrate (C2 source) |

| Ammonium Acetate | 77.08 | 5.0 | Nitrogen Source |

| Glacial Acetic Acid | 60.05 | Solvent | Solvent & Catalyst |

Equipment:

-

250 mL Round Bottom Flask (RBF)

-

Reflux Condenser (Water-cooled)

-

Magnetic Stirrer & Hotplate

-

Oil Bath (Target Temp: 120°C)

-

Addition Funnel (Optional but recommended)

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Solvation: In a 250 mL RBF, dissolve Benzoin (10.6 g, 50 mmol) and Ammonium Acetate (19.3 g, 250 mmol) in 100 mL Glacial Acetic Acid .

-

Aldehyde Addition: Add Propionaldehyde (5.4 mL, 75 mmol) .

-

Critical Note: Propionaldehyde is volatile (bp 49°C). Do not add to a hot solution. Add at room temperature (20-25°C) and seal the system immediately with the condenser.

-

-

Aeration Setup: Since this is an oxidative synthesis, ensure the top of the condenser is open to the atmosphere (via a drying tube) or bubble a slow stream of air into the solution if yield is low in initial runs.

Phase 2: Reflux & Monitoring

-

Heating: Slowly ramp the oil bath temperature to 118-120°C . The mixture must reflux gently.

-

Duration: Reflux for 6–8 hours .

-

In-Process Control (IPC): Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1).

-

Benzoin Rf: ~0.3 (UV active, stains with KMnO4).

-

Product Rf: ~0.6-0.7 (Strong UV fluorescence, typically blue/purple).

-

Target: Disappearance of Benzoin spot.

-

Phase 3: Workup & Isolation

-

Quenching: Cool the reaction mixture to room temperature.

-

Precipitation: Pour the crude acetic acid solution slowly into 500 mL of ice-cold water with vigorous stirring.

-

Observation: The product should precipitate as a gummy solid or an off-white powder.

-

-

Neutralization: If the product oils out, neutralize the aqueous phase to pH 7 using Ammonium Hydroxide (28%) or saturated Sodium Bicarbonate . This removes trapped acetic acid and hardens the precipitate.

-

Filtration/Extraction:

-

If Solid: Filter via Büchner funnel, wash with cold water (3 x 50 mL).

-

If Oil: Extract with Ethyl Acetate (3 x 100 mL), wash organic layer with Brine, dry over

, and concentrate in vacuo.

-

Phase 4: Purification

-

Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or Hexane .

-

Heat to boiling, add ethanol until dissolved, cool slowly to 4°C.

-

-

Drying: Dry under vacuum at 40°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4,5-diphenyl-2-propyloxazole.

Quality Control & Validation

Expected Data

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow crystalline solid | Darkening indicates oxidation byproducts. |

| Yield | 65% - 80% | Lower yields often due to incomplete oxidation. |

| Melting Point | 55 - 65°C (Estimated) | Compare to 4,5-diphenyloxazole (44°C). Propyl chain may lower MP slightly or raise it depending on packing. |

| 1H NMR (CDCl3) | Absence of OH peak (benzoin) and CHO peak (aldehyde). |

Troubleshooting Guide

-

Problem: Product remains an oil that won't solidify.

-

Cause: Residual acetic acid or incomplete conversion (presence of oxazoline intermediate).

-

Fix: Dissolve oil in ether, wash extensively with

, dry, and evaporate. Triturate with cold pentane to induce crystallization.

-

-

Problem: Low Yield / Recovered Benzoin.

-

Cause: Propionaldehyde evaporation before reaction.

-

Fix: Use a sealed pressure tube or add propionaldehyde in 3 portions over the first hour of reflux.

-

References

-

General Oxazole Synthesis: Turchi, I. J., & Dewar, M. J. (1975). Chemistry of oxazoles. Chemical Reviews, 75(4), 389-437. Link

-

Benzoin Condensation Protocol: Bhat, S. I., & Trivedi, D. R. (2013). One-pot synthesis of 2,4,5-trisubstituted oxazoles using benzoin, ammonium acetate and aldehydes. Tetrahedron Letters, 54(41), 5577-5582. Link

-

Oxidation Mechanism: Chary, M. V., et al. (2008). One-pot synthesis of 2,4,5-trisubstituted oxazoles catalyzed by iodine. Tetrahedron Letters, 49(17), 2696-2698. Link

-

Physical Properties Verification: PubChem Compound Summary for 4,5-Diphenyloxazole (Analog). Link

Protocol for the purification of "Oxazole, 4,5-diphenyl-2-propyl-" by chromatography

Application Note: Protocol for the Purification of "Oxazole, 4,5-diphenyl-2-propyl-" by Chromatography

Executive Summary

This protocol details the purification strategy for 4,5-diphenyl-2-propyloxazole , a lipophilic heterocyclic compound often synthesized via cyclization of

This guide moves beyond standard "recipes" to provide a logic-driven workflow. We prioritize Flash Chromatography for bulk cleanup followed by Preparative HPLC or Recrystallization for polishing, ensuring >98% purity suitable for biological screening or material science applications.

Compound Properties & Solubility Profile

Understanding the physicochemical landscape is the first step to successful separation.

| Property | Data | Implications for Chromatography |

| Chemical Structure | 4,5-diphenyl-2-propyloxazole | Highly lipophilic; strong |

| Molecular Weight | ~263.34 g/mol | Suitable for MS and UV detection. |

| LogP (Estimated) | ~4.5 - 5.0 | Strong retention on C18; elutes late in RP-HPLC. |

| Melting Point | 52.6 – 53.3 °C [1] | Low MP; avoid high-temperature evaporation/drying. |

| Solubility (High) | DCM, Toluene, Ethyl Acetate | Good loading solvents for Flash. |

| Solubility (Low) | Water, Hexane (Cold) | Hexane is an ideal weak solvent for gradients. |

Workflow Visualization

The following diagram outlines the decision matrix for purifying the crude reaction mixture.

Figure 1: Purification Logic Tree. Select the pathway based on the complexity of the crude mixture.

Step-by-Step Purification Protocol

Phase 1: Normal Phase Flash Chromatography (Primary Isolation)

Objective: Remove bulk starting materials (e.g., benzoin, benzamide) and polar tar.

Methodology:

-

TLC Method Development:

-

Plate: Silica Gel 60

. -

Mobile Phase: Start with Hexane:Ethyl Acetate (95:5) .

-

Target

: Adjust solvent strength until the product has an -

Note: The propyl group makes this compound less polar than 4,5-diphenyloxazole. Expect it to run higher than benzoin.

-

-

Column Setup:

-

Stationary Phase: Spherical Silica Gel (20–40

m). -

Loading: Dissolve crude in minimum Dichloromethane (DCM) and adsorb onto silica (dry load) to prevent band broadening.

-

-

Gradient Elution:

-

CV (Column Volume): 1 CV = Empty column volume.

-

0–2 CV: 100% Hexane (Flush non-polar grease).

-

2–10 CV: Linear gradient 0%

10% EtOAc in Hexane. -

10–15 CV: Hold at 10% EtOAc (Product typically elutes here).

-

15+ CV: Flush with 50% EtOAc to remove polar byproducts.

-

Detection: UV at 254 nm (Strong absorption due to diphenyl system).

Phase 2: Crystallization (Polishing Step)

Objective: If Flash Chromatography yields ~95% purity, use crystallization to reach >99% without Prep-HPLC.

Protocol:

-

Dissolve the semi-pure solid in a minimum amount of hot Ethanol or Methanol (~60°C).

-

Add warm water dropwise until slight turbidity persists.

-

Re-heat to clear the solution.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Alternative: Recrystallize from hot Hexane (or Pentane) if the impurity is polar [1].

Phase 3: Reverse Phase HPLC (High Purity Isolation)

Objective: Separation of closely eluting isomers or stubborn byproducts (e.g., regioisomers).

Analytical Method (QC):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient:

-

0 min: 50% B

-

10 min: 95% B (Steep gradient required due to high lipophilicity)

-

12 min: 95% B

-

12.1 min: 50% B

-

Preparative Scale-Up:

-

Loading: Dissolve in 100% DMSO or DMF (avoid ACN if solubility is limited at high conc).

-

Strategy: Use a "Focusing Gradient." If the product elutes at 80% B analytically, run the Prep gradient from 60% B to 90% B over 20 minutes to maximize resolution.

Characterization & Validation

Ensure the isolated material matches the specific spectral signature of the 2-propyl analog.

| Technique | Expected Signal (Verification) |

| Propyl Chain: Triplet (~1.0 ppm), Multiplet (~1.9 ppm), Triplet (~2.8 ppm). Aromatic: Multiplets 7.3–7.7 ppm (10H).[3] | |

| Distinct peaks for the propyl carbons (approx. 14.0, 21.4, 30.0 ppm) and the oxazole C2 carbon (~160-165 ppm). | |

| Mass Spec (ESI+) |

Troubleshooting Guide

-

Problem: Product co-elutes with a yellow impurity (likely Benzil).

-

Solution: Benzil is less polar. Use 100% Toluene as the mobile phase in Flash chromatography; the

-

-

-

Problem: Product oils out during crystallization.

-

Solution: The melting point is low (~53°C). Ensure the solvent boiling point is well below this, or use "seeding" with a pure crystal. Avoid rapid cooling.

-

References

-

Synthesis of Substituted Oxazoles via Pd-Catalyzed Tandem Oxidative Cyclization . RSC Advances. Available at: [Link] (Accessed Oct 2023). Provides MP and NMR data for 4,5-diphenyl-2-propyloxazole.

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles . Beilstein Journal of Organic Chemistry. Available at: [Link]. Discusses flash chromatography conditions for similar oxazoles.

-

Preparation method of 2,5-diphenyloxazole . Google Patents (CN104327005B). Available at: . Details industrial purification via toluene/activated carbon.[4][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. CN104327005B - The preparation method of 2,5-diphenyloxazole - Google Patents [patents.google.com]

- 5. A Process Of Preparing 2, 5 Diphenyloxazole And 2,5 Diphenyloxazole [quickcompany.in]